3-chloro-5-isopropyl-1H-1,2,4-triazole
Overview
Description
3-Chloro-5-isopropyl-1H-1,2,4-triazole is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-chloro-5-isopropyl-1H-1,2,4-triazole, has been a subject of research. Strategies for synthesis often involve the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular formula of 3-chloro-5-isopropyl-1H-1,2,4-triazole is C5H8ClN3 . It is a member of the 1,2,4-triazole family, which are nitrogen-containing heterocycles .Chemical Reactions Analysis
1,2,4-Triazoles, including 3-chloro-5-isopropyl-1H-1,2,4-triazole, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as antimicrobial agents and various medicines .Physical And Chemical Properties Analysis
The average mass of 3-chloro-5-isopropyl-1H-1,2,4-triazole is 145.590 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 3-chloro-5-isopropyl-1H-1,2,4-triazole, have been explored extensively for their potential in drug discovery. These compounds exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for the synthesis of new drugs targeting various diseases, emphasizing the need for efficient preparation methods that consider green chemistry, energy saving, and sustainability. The search for new prototypes against resistant bacteria and neglected diseases is particularly urgent, highlighting the importance of triazole derivatives in addressing global health challenges (Ferreira et al., 2013).
Synthesis and Biological Features
Recent studies have focused on synthesizing biologically active 1,2,4-triazole derivatives, demonstrating their potential in treating various conditions. The synthesis techniques and the biological activities of these derivatives are crucial for developing new pharmaceuticals. Innovations in synthetic methods, including eco-friendly procedures, have facilitated the creation of triazole-based compounds with significant biological activities, offering new avenues for pharmaceutical development (Ohloblina, 2022).
Material Science Applications
In addition to pharmaceutical applications, triazole derivatives like 3-chloro-5-isopropyl-1H-1,2,4-triazole have been applied in material science. For instance, these compounds serve as corrosion inhibitors for metals and their alloys, demonstrating the versatility of triazole derivatives beyond drug discovery. Their ability to form stable and non-toxic compounds makes them ideal for various industrial applications, including protecting metal surfaces from corrosion (Hrimla et al., 2021).
properties
IUPAC Name |
3-chloro-5-propan-2-yl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJNDYVYVYVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-isopropyl-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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